![molecular formula C9H11N2O2P B14625964 Methyl [diazo(phenyl)methyl]methylphosphinate CAS No. 56042-54-7](/img/structure/B14625964.png)
Methyl [diazo(phenyl)methyl]methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [diazo(phenyl)methyl]methylphosphinate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group, which consists of two linked nitrogen atoms. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [diazo(phenyl)methyl]methylphosphinate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction produces the diazo compound, which can be isolated as a yellow oil. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [diazo(phenyl)methyl]methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dirhodium tetraacetate, which catalyzes cyclopropanation and C-H bond insertion reactions . Other reagents such as copper salts can be used in Sandmeyer reactions to replace the diazo group with halides or cyanides .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions produce cyclopropane derivatives, while substitution reactions can yield halides, cyanides, or other substituted products.
Scientific Research Applications
Methyl [diazo(phenyl)methyl]methylphosphinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl [diazo(phenyl)methyl]methylphosphinate involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. The diazo group can be activated by transition metal catalysts, leading to the formation of metal-carbene complexes . These complexes can then participate in a range of reactions, including cyclopropanation, C-H bond insertion, and rearrangement reactions .
Comparison with Similar Compounds
Methyl [diazo(phenyl)methyl]methylphosphinate can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, they differ in their reactivity and applications. For example:
Diazomethane: A simple diazo compound used in the synthesis of carbenes and as a methylating agent.
Ethyl diazoacetate: Used in cyclopropanation and olefination reactions, similar to this compound.
This compound is unique due to its specific structure and the presence of the phosphinate group, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
56042-54-7 |
|---|---|
Molecular Formula |
C9H11N2O2P |
Molecular Weight |
210.17 g/mol |
IUPAC Name |
[diazo-[methoxy(methyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C9H11N2O2P/c1-13-14(2,12)9(11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
VUJQZUWUVGDPKC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14625884.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
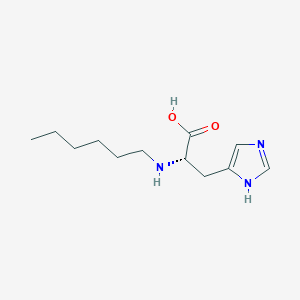
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
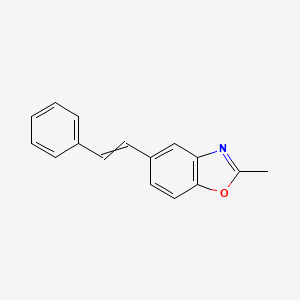
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)

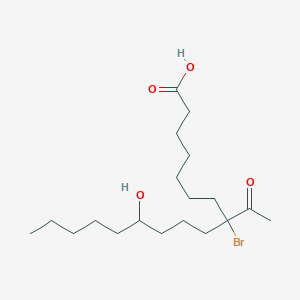
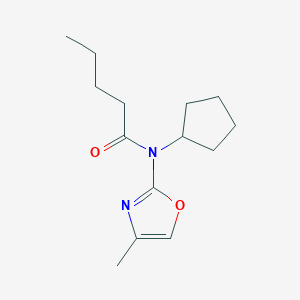
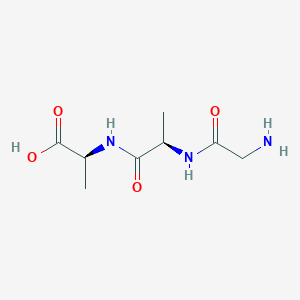
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
